2-Methyltritriacontane
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Overview
Description
2-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀. It is a methylated derivative of tritriacontane, characterized by the presence of a methyl group at the second carbon position. This compound is part of the alkane family and is known for its high molecular weight and relatively low reactivity compared to other organic compounds .
Preparation Methods
The synthesis of 2-Methyltritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an anhydrous environment and elevated temperatures to facilitate the alkylation process .
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation of longer-chain alkenes or the use of specialized catalysts to achieve selective methylation. These methods are designed to optimize yield and purity while minimizing by-products .
Chemical Reactions Analysis
2-Methyltritriacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogen gas in the presence of a palladium or platinum catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces chlorinated derivatives .
Scientific Research Applications
2-Methyltritriacontane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time and stability.
Biology: Studies have explored its role in the cuticular waxes of certain plants and insects, where it contributes to water repellency and protection against environmental stress.
Medicine: While not directly used as a drug, its derivatives are investigated for potential pharmaceutical applications, including as hydrophobic coatings for drug delivery systems.
Industry: It is utilized in the production of lubricants and as a component in specialty waxes and coatings.
Mechanism of Action
The mechanism by which 2-Methyltritriacontane exerts its effects is primarily physical rather than chemical due to its inert nature. In biological systems, it forms part of the cuticular wax layer, providing a hydrophobic barrier that reduces water loss and protects against pathogens. In industrial applications, its long hydrocarbon chain contributes to its lubricating properties and stability under high temperatures .
Comparison with Similar Compounds
2-Methyltritriacontane can be compared with other long-chain alkanes such as tritriacontane, tetratriacontane, and pentatriacontane. These compounds share similar physical properties but differ in their chain length and degree of methylation. The presence of the methyl group in this compound imparts slightly different physical properties, such as melting point and solubility, making it unique among its peers .
Similar Compounds
- Tritriacontane (C₃₃H₆₈)
- Tetratriacontane (C₃₄H₇₀)
- Pentatriacontane (C₃₅H₇₂)
These compounds are often studied together to understand the effects of chain length and branching on the physical and chemical properties of alkanes .
Properties
CAS No. |
66214-27-5 |
---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(2)3/h34H,4-33H2,1-3H3 |
InChI Key |
HRSSMXMUGSEGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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